Epalrestat-d5
Description
Contextualization of Epalrestat (B1671369) as an Aldose Reductase Inhibitor in Research
Epalrestat is a noncompetitive and reversible inhibitor of the enzyme aldose reductase. smolecule.com This enzyme is a key component of the polyol pathway, which becomes particularly active during hyperglycemic conditions, such as those found in diabetes mellitus. patsnap.com In this pathway, aldose reductase converts excess glucose into sorbitol. patsnap.com The accumulation of intracellular sorbitol is implicated in the pathogenesis of various diabetic complications, including neuropathy, retinopathy, and nephropathy, due to the osmotic stress it creates. smolecule.comcymitquimica.com
Epalrestat's mechanism of action involves blocking this conversion, thereby reducing sorbitol accumulation. patsnap.com This action has been shown to alleviate symptoms and slow the progression of diabetic neuropathy. cymitquimica.comdiabetesjournals.org Research has demonstrated its effectiveness in improving nerve conduction velocity and reducing nerve damage in animal models and human subjects. diabetesjournals.orgcaymanchem.com Furthermore, Epalrestat has been investigated for its potential in other areas, such as treating drug-resistant cancer and congenital disorders of glycosylation. researchgate.netbiorxiv.orgbiorxiv.org
Rationale for Deuterated Analogues in Advanced Biomedical Investigations
The use of deuterated analogues, where one or more hydrogen atoms in a molecule are replaced by deuterium (B1214612), is a strategic approach in biomedical research. nih.gov This substitution, while seemingly minor, can significantly alter the pharmacokinetic profile of a compound. nih.govbioscientia.de The carbon-deuterium (C-D) bond is stronger than the carbon-hydrogen (C-H) bond, a phenomenon known as the kinetic isotope effect. wikipedia.orgnih.gov This increased bond strength can make the molecule more resistant to metabolic breakdown, particularly by enzymes that cleave C-H bonds. nih.gov
This enhanced metabolic stability can lead to several advantages in a research setting:
Longer Half-Life: Reduced metabolism can result in a longer half-life, allowing for less frequent administration in studies. bioscientia.dewikipedia.org
Improved Pharmacokinetic Profile: Deuteration can lead to a more predictable and favorable pharmacokinetic profile. nih.gov
Reduced Metabolite-Related Toxicity: By slowing down metabolism, the formation of potentially toxic metabolites can be decreased. bioscientia.de
Internal Standards: Deuterated compounds are widely used as internal standards in mass spectrometry-based quantification of the parent drug and its metabolites, ensuring accurate measurements. researchgate.net
Significance of Epalrestat-d5 as a Research Tool in Preclinical Science
This compound serves as a valuable tool specifically in preclinical research for several key reasons. smolecule.com Its primary application is in pharmacokinetic and pharmacodynamic studies of Epalrestat. smolecule.comsmolecule.com By using this compound, researchers can accurately trace and quantify the parent drug and its metabolites without interference from endogenous compounds. smolecule.com
The enhanced metabolic stability of this compound allows for more detailed investigations into its mechanism of action and its effects on various biological pathways. smolecule.com For instance, it is used in metabolic studies to better understand the role of aldose reductase in different processes. smolecule.com In the context of diabetic research, it aids in investigating the underlying mechanisms of diabetic complications. smolecule.com
Furthermore, this compound is crucial for developing and validating analytical methods, such as liquid chromatography-tandem mass spectrometry (LC-MS/MS), for the precise quantification of Epalrestat in biological samples. nih.govresearchgate.net This is essential for conducting accurate pharmacokinetic studies. nih.gov
Table 1: Properties of Epalrestat and this compound
| Property | Epalrestat | This compound |
| Chemical Formula | C₁₅H₁₃NO₃S₂ synzeal.com | C₁₅H₈D₅NO₃S₂ smolecule.comsynzeal.com |
| Molecular Weight | 319.4 g/mol synzeal.com | 324.4 g/mol cymitquimica.comsynzeal.com |
| Primary Use | Treatment of diabetic neuropathy cymitquimica.com | Research tool, internal standard caymanchem.combiomol.com |
| Key Feature | Aldose reductase inhibitor cymitquimica.com | Deuterated analogue of Epalrestat smolecule.com |
| CAS Number | 82159-09-9 cymitquimica.com | 2755644-33-6 synzeal.com |
Table 2: Research Applications of this compound
| Research Area | Specific Application of this compound | Reference |
| Pharmacokinetics | Tracer studies to assess drug metabolism and distribution. | smolecule.com |
| Metabolomics | Understanding the role of aldose reductase in various metabolic pathways. | smolecule.com |
| Diabetic Research | Investigating mechanisms of diabetic complications. | smolecule.com |
| Analytical Chemistry | Internal standard for the quantification of Epalrestat by GC- or LC-MS. | caymanchem.combiomol.com |
Properties
Molecular Formula |
C₁₅H₈D₅NO₃S₂ |
|---|---|
Molecular Weight |
324.43 |
Synonyms |
(5Z)-5-[(2E)-2-Methyl-3-phenyl-d5-2-propen-1-ylidene]-4-oxo-2-thioxo-3-thiazolidineacetic Acid; Eabeth-d5; Kinedak-d5; ONO 2235-d5; Sorbistat-d5 |
Origin of Product |
United States |
Synthetic Strategies and Chemical Derivatization of Epalrestat D5
Deuteration Methodologies for Stable Isotope Incorporation
The synthesis of Epalrestat-d5, a deuterated isotopologue of Epalrestat (B1671369), involves the specific replacement of five hydrogen atoms with deuterium (B1214612). synzeal.comcaymanchem.com This process is crucial for its application as an internal standard in quantitative bioanalytical assays, where its mass difference allows for clear differentiation from the non-labeled drug. caymanchem.comtandfonline.com The incorporation of deuterium enhances metabolic stability without altering the compound's fundamental pharmacological properties. smolecule.comsmolecule.com Various techniques are employed to achieve stable isotope labeling.
Catalytic Hydrogenation Techniques for Deuterium Labeling
Catalytic hydrogenation is a common method for introducing deuterium into a molecule. smolecule.com In this approach, deuterated hydrogen gas (D₂) is used in the presence of a metal catalyst. smolecule.comresearchgate.net For this compound, this technique would theoretically be applied to a precursor molecule containing an appropriate functional group, such as a triple bond or a reducible aromatic system, allowing for the addition of deuterium atoms across the bond. The choice of catalyst is crucial to control the regioselectivity and efficiency of the deuteration process. researchgate.net While a direct application to this compound synthesis is not detailed in the provided literature, it remains a principal strategy in deuteration chemistry. smolecule.com
Deuterated Solvent-Mediated Synthesis Pathways
The use of deuterated solvents is another key strategy for incorporating deuterium. smolecule.com Solvents such as deuterated methanol (B129727) (CD₃OD) or heavy water (D₂O) can serve as deuterium donors during specific reaction steps. smolecule.comwikipedia.org For instance, if a reaction involves the exchange of acidic protons, conducting the reaction in a deuterated solvent can lead to the replacement of these protons with deuterium. The production of deuterated solvents itself involves processes like heating in heavy water with a basic catalyst to drive the isotopic exchange equilibrium toward the fully deuterated product. wikipedia.org
Precursor-Based Deuteration Routes in this compound Synthesis
A highly effective method for producing this compound involves starting the synthesis with a deuterated precursor. smolecule.com The formal chemical name of this compound, (5Z)-5-[(2E)-2-Methyl-3-phenyl-d5 -2-propen-1-ylidene]-4-oxo-2-thioxo-3-thiazolidineacetic Acid, indicates that the five deuterium atoms are located on the phenyl group. synzeal.comcaymanchem.com This strongly suggests that a key starting material for the synthesis is deuterated benzaldehyde (B42025) (benzaldehyde-d5).
The general synthesis of Epalrestat involves a Knoevenagel condensation between an aldehyde and a rhodanine (B49660) derivative. mdpi.com In this case, the synthesis would utilize deuterated α-methylcinnamaldehyde, which is prepared from benzaldehyde-d5.
Table 1: Key Reactants in Precursor-Based Synthesis of this compound
| Reactant | Role in Synthesis |
| Benzaldehyde-d5 | Deuterated starting material to form the phenyl-d5 group. |
| Propionaldehyde | Reacts with benzaldehyde-d5 to form α-methylcinnamaldehyde-d5 (B1153804). |
| 3-Carboxymethyl rhodanine | Condenses with α-methylcinnamaldehyde-d5 to form the final this compound structure. mdpi.com |
Post-Synthetic Isotopic Modification Approaches for this compound
Post-synthetic modification involves introducing isotopic labels into a fully formed molecule. smolecule.com This can be achieved through reactions that selectively exchange hydrogen atoms for deuterium. smolecule.com While conceptually applicable, this method can be challenging for complex molecules like Epalrestat due to the potential for side reactions and difficulty in controlling the exact position of deuteration. Therefore, precursor-based routes are often preferred for their precision. smolecule.com
Synthesis of Related Compounds for Comparative Deuterated Epalrestat Studies
To better understand the structure-activity relationships and conformational aspects of Epalrestat, researchers have synthesized various related compounds, including isomers and homologues. researchgate.net
Generation of Epalrestat Isomers for Research Analysis
The synthesis and analysis of Epalrestat homologues provide insight into the molecular conformations and intermolecular interactions that may influence biological activity. researchgate.net In one study, two homologues of Epalrestat were synthesized by modifying the alkyl chain of the rhodanine-3-carboxylic acid moiety. researchgate.net The synthesis involved a Knoevenagel-type condensation, similar to the synthesis of Epalrestat itself. mdpi.comresearchgate.net
The crystal structures of these homologues were determined using X-ray diffraction and compared to that of Epalrestat. researchgate.net Such comparative studies help elucidate the importance of specific structural features for the compound's function. researchgate.net Similarly, novel analogs have been designed and synthesized to explore inhibitory power and selectivity. doi.org
Table 2: Research Findings on Epalrestat Homologues
| Feature | Finding | Reference |
| Synthesis Method | Knoevenagel condensation of rhodanine-3-carboxyalkyl acids with pyridinecarboxaldehyde. | researchgate.net |
| Crystal Structure | The investigated homologues belong to the triclinic centrosymmetric space group. | researchgate.net |
| Conformation | The homologues exhibit the same (5Z, 7E) isomer and extended conformation as observed in the Epalrestat molecule. | researchgate.net |
| Intermolecular Interactions | Crystal packing is determined by strong O–H···O hydrogen bonds between carboxyl groups, sometimes involving solvent molecules like dimethylformamide (DMF). | researchgate.net |
Preparation of Deuterated Epalrestat Metabolites and Impurities for Reference Standards
The development and validation of analytical methods for pharmaceutical products rely heavily on the availability of high-purity reference standards. In the context of Epalrestat, the use of its deuterated analog, this compound, as an internal standard for quantification by Gas Chromatography (GC) or Liquid Chromatography-Mass Spectrometry (LC-MS) is a common practice. biomol.com However, a comprehensive analysis requires not only the parent drug's standard but also those of its metabolites and process-related impurities to ensure the quality, stability, and pharmacokinetic profiling of the active pharmaceutical ingredient (API). pharmaffiliates.comsynzeal.com The synthesis of these deuterated metabolites and impurities is a specialized process crucial for analytical method development, validation (AMV), and quality control (QC) applications. synzeal.com
The preparation of these standards can be achieved through several strategic approaches, including the use of deuterated precursors in chemical synthesis and combined biotransformation-chemical synthesis pathways.
Synthesis from Deuterated Precursors
A direct method for preparing deuterated impurities involves incorporating deuterium at an early stage of the synthesis. The primary synthesis of Epalrestat often involves a Knoevenagel condensation between α-methylcinnamaldehyde and a rhodanine derivative. mdpi.com By starting with a deuterated precursor, such as α-Methylcinnamaldehyde-d5, the resulting Epalrestat molecule and any impurities formed during the reaction, such as geometric isomers or related substances, will be appropriately deuterium-labeled. synzeal.com This ensures that the isotopic label is present in the core structure of the impurity, making it an ideal reference standard for analytical studies.
Tandem Biotransformation and Chemical Synthesis
A more advanced and versatile strategy for producing complex metabolites involves a tandem approach that combines microbial biotransformation with chemical synthesis. hyphadiscovery.com This is particularly useful for generating metabolites that are formed through multiple metabolic steps, such as oxidation followed by conjugation. hyphadiscovery.com
Biotransformation: The deuterated parent compound, this compound, can be exposed to microbial systems (e.g., fungi) or specific enzyme panels (e.g., Cytochrome P450 enzymes). hyphadiscovery.com These biological systems can introduce specific modifications, such as hydroxylation, at positions that are difficult to target with conventional chemical methods, yielding specific isomers of oxidized metabolites. hyphadiscovery.com The rate of such biotransformations may be affected by the presence of deuterium at the metabolic sites. hyphadiscovery.com
Chemical Synthesis: The deuterated metabolite intermediate produced via biotransformation can then be purified and used as a starting material for subsequent chemical reactions. hyphadiscovery.com For instance, a hydroxylated this compound intermediate can be chemically conjugated to produce O-sulfated or O-glucuronidated metabolites, which are common products of Phase II metabolism. hyphadiscovery.com This multi-step approach allows for the production of significant quantities of pure, deuterated metabolites for use as reference standards. hyphadiscovery.com
The table below summarizes the key compounds and synthetic approaches used in the preparation of deuterated Epalrestat reference standards.
Table 1: Deuterated Reference Standards and Precursors for Epalrestat Analysis
| Compound Name | Alternate Name(s) | Molecular Formula | Role in Analysis |
|---|---|---|---|
| This compound | Eabeth-d5; Kinedak-d5 | C₁₅H₈D₅NO₃S₂ | Internal standard for quantifying Epalrestat. biomol.com |
| α-Methylcinnamaldehyde-d5 | - | C₁₀H₅D₅O | Deuterated precursor for synthesis. synzeal.com |
| (E,Z)-Epalrestat Methyl Ester | - | C₁₆H₁₅NO₃S₂ | Impurity reference standard. synzeal.com |
| (Z,Z)-Epalrestat Methyl Ester | - | C₁₆H₁₅NO₃S₂ | Impurity reference standard. synzeal.com |
| Epalrestat (E, Z)-Isomer | - | C₁₅H₁₃NO₃S₂ | Impurity reference standard. pharmaffiliates.comaxios-research.com |
| Hydroxylated this compound | - | Varies | Metabolite reference standard intermediate. hyphadiscovery.com |
Table 2: Synthetic Approaches for Deuterated Reference Standards
| Approach | Description | Applicability to this compound |
|---|---|---|
| Deuterated Precursor Synthesis | Involves using a deuterated starting material in the standard chemical synthesis route. For instance, reacting α-Methylcinnamaldehyde-d5 with a rhodanine derivative. synzeal.commdpi.com | Highly effective for producing deuterated versions of the API and any process-related impurities (e.g., isomers, dimers) that form during the main reaction. synzeal.comaxios-research.com |
| Tandem Biotransformation & Chemical Synthesis | A two-step method where the parent drug (this compound) is first modified by microorganisms or enzymes to create an intermediate, which is then chemically modified to yield the final metabolite. hyphadiscovery.com | Ideal for producing complex or multi-step metabolites like hydroxylated and subsequently sulfated or glucuronidated forms, which are key for comprehensive metabolic studies. hyphadiscovery.com |
These synthetic strategies provide the necessary tools for researchers and pharmaceutical manufacturers to obtain a full suite of deuterated reference standards for Epalrestat, enabling robust analytical method development, accurate pharmacokinetic analysis, and stringent quality control.
Advanced Analytical Methodologies for Epalrestat D5 Quantification and Characterization
Mass Spectrometry-Based Quantification Utilizing Epalrestat-d5
Mass spectrometry coupled with chromatographic separation is the cornerstone for the accurate quantification of Epalrestat (B1671369), with this compound playing a pivotal role as an internal standard. biopharmaservices.comnih.gov This approach offers high sensitivity and selectivity, which is essential for determining the concentration of Epalrestat in complex biological samples. biopharmaservices.com
Gas Chromatography-Mass Spectrometry (GC-MS) Method Development
While less common than LC-MS for compounds like Epalrestat, Gas Chromatography-Mass Spectrometry (GC-MS) represents a powerful analytical technique. The development of a GC-MS method would necessitate the derivatization of Epalrestat and this compound to increase their volatility. The optimization of a GC-MS method involves several key steps:
Oven Temperature Program: A gradient temperature program is optimized to ensure efficient separation of the analyte from other components. srce.hr For instance, a program might start at a lower temperature and ramp up to a higher temperature to elute compounds with different boiling points. srce.hr
Injector and Detector Conditions: The injector temperature is set to ensure rapid volatilization of the sample without degradation. srce.hr The mass spectrometer is typically operated in selected ion monitoring (SIM) or multiple reaction monitoring (MRM) mode to enhance sensitivity and selectivity. srce.hrresearchgate.net
Carrier Gas Flow: Helium is commonly used as the carrier gas, and its flow rate is optimized for the best separation efficiency. srce.hr
A study on the GC/MS analysis of d5-phenylalanine highlighted the capability of this technique to measure very low levels of deuterated compounds, which is relevant to the use of this compound as an internal standard. nih.gov The development of a robust GC-MS method requires careful optimization of these parameters to achieve the desired analytical performance. srce.hrresearchgate.net
Liquid Chromatography-Mass Spectrometry (LC-MS) Method Development
LC-MS, particularly LC-MS/MS, is the most widely used technique for the quantification of Epalrestat in biological samples, with this compound as the internal standard. nih.govcapes.gov.brtandfonline.com The development of these methods involves the optimization of both the liquid chromatography separation and the mass spectrometric detection.
A rapid and sensitive ultra-high-performance liquid chromatography-tandem mass spectrometry (UHPLC-MS/MS) method was developed for the detection of Epalrestat in human plasma, utilizing this compound as the internal standard. tandfonline.com Chromatographic separation was achieved on a reversed-phase C18 column with a gradient elution using acetonitrile (B52724) and ammonium (B1175870) acetate (B1210297) in water as the mobile phase. tandfonline.com The total run time was remarkably short at 2.00 minutes, with both Epalrestat and this compound eluting at approximately 0.92 minutes. tandfonline.com
The mass spectrometer, equipped with an electrospray ionization (ESI) source, was operated in the negative ion mode using multiple reaction monitoring (MRM). tandfonline.com The MRM transitions monitored were m/z 318→58 for Epalrestat and m/z 410→348 for another internal standard in a separate study. nih.govcapes.gov.br The use of a deuterated internal standard like this compound helps to correct for matrix effects and variations in ionization efficiency. clearsynth.com
Table 1: Representative LC-MS/MS Method Parameters for Epalrestat Quantification
| Parameter | Condition | Reference |
|---|---|---|
| Chromatography | UHPLC | tandfonline.com |
| Column | Reversed-phase C18 (ACQUITY UPLC BEH, 2.1 × 50 mm, 1.7 μm) | tandfonline.com |
| Mobile Phase | Acetonitrile and 2 mM ammonium acetate in water (gradient elution) | tandfonline.com |
| Flow Rate | 0.4 mL/min | tandfonline.com |
| Injection Volume | 1 μL | tandfonline.com |
| Autosampler Temperature | 4 °C | tandfonline.com |
| Retention Time (Epalrestat & this compound) | ~0.92 min | tandfonline.com |
| Ionization Source | Electrospray Ionization (ESI), Negative Ion Mode | tandfonline.com |
| Detection | Triple Quadrupole Tandem Mass Spectrometer (MRM) | tandfonline.com |
Validation of Quantitative Assays for this compound in Biological Matrices (Non-Human)
The validation of a quantitative assay using this compound as an internal standard is crucial to ensure its reliability and accuracy. Validation is performed according to established guidelines, such as those from the US Food and Drug Administration (FDA). nih.gov A simple and rapid LC-MS/MS method for the quantification of Epalrestat in rat plasma was developed and validated. nih.govcapes.gov.br
The assay demonstrated a linear dynamic range of 2-5,000 ng/mL for Epalrestat in rat plasma. nih.govcapes.gov.br Key validation parameters include:
Accuracy and Precision: The within-batch accuracy was reported to be in the range of 101.3-108.0%, with precision in the range of 3.0-12.3%. nih.govcapes.gov.br For another validated UHPLC-MS/MS method, the within-run and between-run relative errors ranged from -8.4% to 4.2%, and the relative standard deviations were less than 9.3%. tandfonline.com
Linearity: Calibration curves for Epalrestat in plasma were linear over the specified concentration range, with a correlation coefficient (r) of ≥ 0.99. tandfonline.com
Recovery and Matrix Effects: The recovery of the analyte should be consistent and reproducible. The use of a deuterated internal standard like this compound is essential for compensating for matrix effects, where other components in the biological sample can suppress or enhance the ionization of the analyte. clearsynth.comtandfonline.com
Table 2: Validation Parameters for a UHPLC-MS/MS Assay of Epalrestat
| Parameter | Result | Reference |
|---|---|---|
| Linearity Range | 10.0–8,000 ng/mL | tandfonline.com |
| Correlation Coefficient (r) | ≥ 0.99 | tandfonline.com |
| Within-run and Between-run RSDs | < 9.3% | tandfonline.com |
| Within-run and Between-run REs | -8.4% to 4.2% | tandfonline.com |
| Matrix Effect | No significant effects observed | tandfonline.com |
Chromatographic Separation Techniques for this compound Research
Chromatographic separation is a critical component of the analytical workflow for Epalrestat and its deuterated internal standard, this compound. mpg.de The choice of chromatographic technique and the optimization of its parameters are essential for achieving the necessary resolution and sensitivity. lcms.cz
Ultra-Performance Liquid Chromatography (UPLC) Method Optimization
Ultra-Performance Liquid Chromatography (UPLC) is a significant advancement in liquid chromatography, offering enhanced speed, resolution, and sensitivity compared to conventional HPLC. researchgate.net This is achieved by using columns with smaller particle sizes (< 2 µm) and instrumentation capable of handling higher pressures. researchgate.net
The optimization of a UPLC method for Epalrestat and this compound involves a systematic approach to adjusting various parameters to achieve the best possible separation. lcms.cz These parameters include:
Column Chemistry: Different stationary phases (e.g., C18, C8) are screened to find the one that provides the best selectivity for Epalrestat and its internal standard. lcms.czresearchgate.net
Mobile Phase Composition: The organic solvent (e.g., methanol (B129727), acetonitrile) and the aqueous phase (often containing a buffer like ammonium acetate or phosphate) are optimized to achieve the desired retention and peak shape. tandfonline.comresearchgate.net
Gradient Elution: A gradient program, where the composition of the mobile phase is changed over time, is often employed to improve the separation of complex mixtures. tandfonline.comlcms.cz
Flow Rate and Temperature: These parameters are adjusted to optimize the efficiency and speed of the separation. tandfonline.comlcms.cz
A UPLC method for the analysis of Epalrestat in bulk and formulation was developed using an Agilent C18 column with a mobile phase of 0.5% ammonium acetate buffer, methanol, and acetonitrile (40:40:20), achieving a retention time of 4.033 minutes. researchgate.net
Reversed-Phase High-Performance Liquid Chromatography (RP-HPLC) Approaches
Reversed-Phase High-Performance Liquid Chromatography (RP-HPLC) is a widely used and robust technique for the analysis of a broad range of pharmaceutical compounds, including Epalrestat. rjptonline.orgresearchgate.netajpaonline.com In RP-HPLC, a non-polar stationary phase (e.g., C8 or C18) is used with a polar mobile phase. researchgate.netajpaonline.com
Several RP-HPLC methods have been developed and validated for the determination of Epalrestat. One such method utilized a Qualisil C8 column with a mobile phase consisting of methanol and potassium dihydrogen phosphate (B84403) buffer (75:25 v/v) at a pH of 4.5. researchgate.neteurasianjournals.com The retention time for Epalrestat was found to be 6.64 minutes. researchgate.neteurasianjournals.com
Another RP-HPLC method was developed using an analytical quality by design (AQbD) approach, which involves a systematic process of risk assessment and design of experiments to create a robust method. rjptonline.orgresearchgate.netresearcher.life The optimized conditions were a mobile phase of NaH2PO4 and methanol (10:90 v/v) with a flow rate of 1.1 mL/min, resulting in a retention time of 2.877 minutes. rjptonline.orgresearcher.life
Table 3: Comparison of RP-HPLC Methods for Epalrestat Analysis
| Parameter | Method 1 | Method 2 (AQbD) | Reference |
|---|---|---|---|
| Column | Qualisil C8 | X bridge C18 | researchgate.neteurasianjournals.com, rjptonline.org |
| Mobile Phase | Methanol: 0.01M KH2PO4 (75:25 v/v), pH 4.5 | NaH2PO4: Methanol (10:90 v/v) | researchgate.neteurasianjournals.com, rjptonline.org |
| Flow Rate | 1.0 mL/min | 1.1 mL/min | researchgate.neteurasianjournals.com, rjptonline.org |
| Detection Wavelength | 294 nm | 240 nm | researchgate.neteurasianjournals.com, rjptonline.org |
| Retention Time | 6.64 min | 2.877 min | researchgate.neteurasianjournals.com, rjptonline.org |
| Linearity Range | 2-12 µg/mL | 50-150 µg/mL | researchgate.neteurasianjournals.com, rjptonline.org |
Parameters for Analytical Method Validation of this compound
The validation of an analytical method ensures its reliability, reproducibility, and accuracy for its intended purpose, which, in the context of this compound, is typically for the quantification of Epalrestat in biological matrices. While the validation parameters are assessed for the entire method, the performance of the internal standard, this compound, is integral to achieving accurate results. The validation is performed according to guidelines from regulatory bodies like the International Council for Harmonisation (ICH). ijpar.com
Key validation parameters for a chromatographic method utilizing this compound as an internal standard include:
Specificity: This ensures that the analytical method can unequivocally assess the analyte in the presence of other components, such as impurities, degradation products, or matrix components. ijpar.com For a method using this compound, specificity is demonstrated by the absence of interfering peaks at the retention times of both Epalrestat and this compound in blank samples. rjptonline.org
Linearity: Linearity demonstrates that the method's response is directly proportional to the concentration of the analyte. rjptonline.org This is established by analyzing a series of standards across a specified range. While the calibration curve is generated for Epalrestat, the consistent response of the fixed concentration of this compound across all samples is crucial for accurate quantification. Several studies on Epalrestat have demonstrated linearity over various concentration ranges. rjptonline.orgjchps.comresearchgate.netresearchgate.netglobalresearchonline.netinnovareacademics.in
Accuracy: Accuracy is the closeness of the test results obtained by the method to the true value. It is often determined by spiking a known quantity of the analyte into a matrix and calculating the percentage of recovery. rjptonline.orgjchps.com The presence of this compound helps to correct for variations in sample preparation and instrument response, thereby improving the accuracy of the measurement of Epalrestat. Recovery studies for Epalrestat have shown high accuracy. rjptonline.orgjchps.comresearchgate.netinnovareacademics.inajpaonline.comresearchgate.net
Precision: Precision expresses the closeness of agreement among a series of measurements from multiple samplings of the same homogeneous sample. It is usually expressed as the relative standard deviation (RSD). rjptonline.orgjchps.com The use of an internal standard like this compound significantly enhances the precision of a method by compensating for random errors. rjptonline.orgresearchgate.netinnovareacademics.in
Limit of Detection (LOD) and Limit of Quantification (LOQ): The LOD is the lowest amount of an analyte in a sample that can be detected but not necessarily quantitated as an exact value, while the LOQ is the lowest amount that can be quantitatively determined with suitable precision and accuracy. ijpar.comrjptonline.org These parameters indicate the sensitivity of the method. ijpar.comajpaonline.com For methods quantifying Epalrestat, low LOD and LOQ values have been reported, signifying high sensitivity. ijpar.comrjptonline.orgresearchgate.netajpaonline.com
The following table summarizes typical validation parameters reported in studies of analytical methods for Epalrestat, which are relevant for methods employing this compound.
| Parameter | Typical Finding for Epalrestat Methods | Reference |
| Linearity Range | 1-1500 µg/mL (Varies by method) | rjptonline.orgjchps.comresearchgate.netresearchgate.netglobalresearchonline.netinnovareacademics.in |
| Correlation Coefficient (r²) | >0.999 | rjptonline.orgjchps.comresearchgate.netresearchgate.net |
| Accuracy (% Recovery) | 97.57% - 130.14% | rjptonline.orgjchps.comresearchgate.netresearchgate.netinnovareacademics.inajpaonline.com |
| Precision (%RSD) | <2% | rjptonline.orgjchps.comresearchgate.netinnovareacademics.in |
| LOD | 0.082 - 0.20 µg/mL | ijpar.comrjptonline.orgresearchgate.netajpaonline.com |
| LOQ | 0.2 - 0.62 µg/mL | ijpar.comrjptonline.orgresearchgate.netajpaonline.com |
Spectroscopic Characterization in Research Applications (e.g., Derivative Spectrophotometry for related compounds)
Spectroscopic techniques are fundamental in the characterization of Epalrestat and its related compounds, including its deuterated form. While direct spectroscopic data for this compound is less common in public literature, the characterization of Epalrestat provides a strong reference.
Derivative Spectrophotometry: This technique is particularly useful for determining Epalrestat in the presence of excipients in pharmaceutical formulations and for resolving overlapping spectra of related compounds. globalresearchonline.net By calculating the first or higher-order derivative of the absorbance spectrum, minor spectral features are enhanced, and background interference can be minimized. jchps.comglobalresearchonline.net Studies have developed zero, first, second, and third-order derivative spectrophotometric methods for the quantification of Epalrestat. researchgate.netresearchgate.netglobalresearchonline.netinnovareacademics.in These methods are validated for linearity, accuracy, and precision. jchps.comresearchgate.netglobalresearchonline.net
The wavelengths for determination in derivative spectrophotometry vary depending on the order of the derivative and the solvent used. For instance, methods have utilized wavelengths such as 366 nm for the first derivative and 344 nm for the second derivative using methanol as a solvent. researchgate.netglobalresearchonline.net
Other Spectroscopic Techniques:
Infrared (IR) Spectroscopy: IR spectroscopy is used to identify the functional groups present in the Epalrestat molecule. The IR spectrum of a novel crystal form of Epalrestat showed characteristic peaks at 3252 cm⁻¹ (N-H stretch), 1747 cm⁻¹ and 1686 cm⁻¹ (C=O stretches), and 1563 cm⁻¹ (C=C stretch). google.com
Nuclear Magnetic Resonance (NMR) Spectroscopy: ¹H-NMR and ¹³C-NMR spectroscopy are used to elucidate the molecular structure of Epalrestat and its related compounds. acs.org
X-ray Diffraction (XRD): Single-crystal and powder XRD are employed to determine the three-dimensional structure and crystalline form of Epalrestat. google.comacs.org
The following table presents characteristic spectroscopic data for Epalrestat from various research applications.
| Spectroscopic Technique | Application | Key Findings/Wavelengths | Reference |
| Derivative Spectrophotometry | Quantification of Epalrestat | Zero Order: 388 nm; First Order: 366 nm; Second Order: 344 nm | researchgate.netglobalresearchonline.net |
| Infrared (IR) Spectroscopy | Structural Characterization | Characteristic peaks at 3252, 1747, 1686, 1563 cm⁻¹ | google.com |
| Nuclear Magnetic Resonance (NMR) | Structural Elucidation | Used to confirm the molecular structure of Epalrestat cocrystals. | acs.org |
| Raman Spectroscopy | Tissue Permeation Studies | Confirmed the presence and accumulation of Epalrestat in corneal and scleral tissues. | mdpi.com |
Role of this compound as a Reference Standard in Analytical Method Development
This compound is primarily used as an internal standard, a type of reference standard, in the development and validation of quantitative analytical methods, especially for hyphenated techniques like Gas Chromatography-Mass Spectrometry (GC-MS) and Liquid Chromatography-Mass Spectrometry (LC-MS). caymanchem.combiomol.com
The key roles of this compound as a reference standard include:
Improving Method Precision and Accuracy: As an internal standard, a known amount of this compound is added to all samples, including calibrators, quality controls, and unknown study samples. biomol.com Because this compound is chemically almost identical to Epalrestat, it behaves similarly during sample extraction, cleanup, and chromatographic analysis. Any loss of the analyte (Epalrestat) during these steps is mirrored by a proportional loss of the internal standard (this compound). By using the ratio of the analyte response to the internal standard response for quantification, the method becomes less susceptible to variations in extraction recovery and injection volume, thus improving precision and accuracy. axios-research.com
Facilitating Method Validation (AMV): During method development and validation, this compound is used to ensure the robustness and reliability of the assay. axios-research.comaxios-research.com It is essential for applications in quality control (QC) during the synthesis and formulation stages of drug development. axios-research.comaxios-research.comsynzeal.com
Ensuring Traceability: this compound serves as a reference standard for traceability to pharmacopeial standards (like USP or EP). axios-research.comaxios-research.com
The molecular formula of this compound is C₁₅H₈D₅NO₃S₂, and its molecular weight is approximately 324.43 g/mol . axios-research.com This mass difference from unlabeled Epalrestat (C₁₅H₁₃NO₃S₂, MW: 319.4 g/mol ) is what allows it to be distinguished by a mass spectrometer, making it an ideal internal standard for MS-based detection. axios-research.comaxios-research.com
Mechanistic Studies of Epalrestat D5 in in Vitro and Ex Vivo Models
Aldose Reductase Inhibition Kinetics and Biochemical Assays
Epalrestat (B1671369) is a noncompetitive and reversible inhibitor of the enzyme aldose reductase (AR). smolecule.com Its primary mechanism is to block the catalytic activity of this enzyme, which is the first and rate-limiting step in the polyol pathway of glucose metabolism. patsnap.compatsnap.com The inhibitory potency of Epalrestat has been quantified in various biochemical assays, which typically measure enzyme activity spectrophotometrically by monitoring the decrease in the concentration of the cofactor NADPH at 340 nm as it is oxidized during the reduction of a substrate like D-glyceraldehyde. tandfonline.com
The inhibitory concentration (IC50) values demonstrate Epalrestat's high affinity for aldose reductase from different tissue and species sources. caymanchem.comcaymanchem.com
Table 1: IC50 Values of Epalrestat for Aldose Reductase Inhibition
| Enzyme Source | IC50 (µM) | Reference |
|---|---|---|
| Rat Lens Aldose Reductase | 0.01 | caymanchem.comcaymanchem.com |
| Human Placenta Aldose Reductase | 0.26 | caymanchem.comcaymanchem.com |
Modulation of Polyol Pathway Flux in Cellular Systems
Under hyperglycemic conditions, the increased flow of glucose through the polyol pathway leads to the accumulation of sorbitol, a sugar alcohol. patsnap.com Epalrestat's inhibition of aldose reductase directly curtails this process. patsnap.compatsnap.com By blocking the conversion of glucose to sorbitol, Epalrestat effectively reduces the intracellular accumulation of this polyol, which is a key factor in the pathogenesis of diabetic complications. patsnap.comdroracle.ai
Studies across various cellular models have confirmed Epalrestat's ability to modulate this pathway. For instance, in cultured rabbit aortic smooth muscle cells exposed to high glucose, Epalrestat prevented the subsequent increase in sorbitol content. nih.gov However, one study noted that while the AR inhibitor ranirestat (B1678808) effectively inhibited intracellular galactitol (a product of galactose metabolism by aldose reductase) in IMS32 Schwann cells, Epalrestat at a 500 nM concentration did not show the same effect under those specific experimental conditions. mdpi.com
Table 2: Effect of Epalrestat on Sorbitol Accumulation
| Cellular System | Effect | IC50 (µM) | Reference |
|---|---|---|---|
| Isolated Rat Lens | Inhibition of glucose-induced sorbitol accumulation | 1.5 | caymanchem.comcaymanchem.com |
| Isolated Rat Sciatic Nerve | Inhibition of glucose-induced sorbitol accumulation | 5.0 | caymanchem.comcaymanchem.com |
| Human Erythrocytes | Inhibition of glucose-induced sorbitol accumulation | 1.5 | caymanchem.comcaymanchem.com |
| Cultured Rabbit Aortic Smooth Muscle Cells | Blocked glucose-induced changes in sorbitol metabolism | Not specified | nih.gov |
Investigation of Cellular Stress Responses (e.g., Osmotic, Oxidative)
The excessive flux through the polyol pathway induces cellular stress through two primary mechanisms: osmotic stress and oxidative stress. patsnap.com The intracellular accumulation of sorbitol creates a hyperosmotic environment, leading to cellular damage. patsnap.commims.com Simultaneously, the aldose reductase reaction consumes the cofactor NADPH, depleting cellular reserves. patsnap.com This depletion impairs NADPH-dependent antioxidant systems, such as the regeneration of glutathione (B108866) (GSH), thereby increasing cellular vulnerability to oxidative stress. patsnap.comnih.gov
Epalrestat has been shown to mitigate these stress responses. In cultured Schwann cells, Epalrestat not only helps protect against oxidative injury but also actively increases intracellular levels of GSH. nih.gov It achieves this by upregulating the mRNA levels of γ-glutamylcysteine synthetase (γ-GCS), the rate-limiting enzyme in GSH synthesis, through the activation of the transcription factor Nrf2. nih.gov Further studies in Schwann cells demonstrated that even at low concentrations, Epalrestat could prevent the increase in reactive oxygen species (ROS) and endoplasmic reticulum (ER) stress. mdpi.com In vascular smooth muscle cells (VSMCs), Epalrestat was found to suppress the high glucose-induced increase in the intracellular NADH/NAD+ ratio, a key indicator of the cellular redox state. caymanchem.comahajournals.org This action may contribute to its protective effects by preventing the subsequent activation of protein kinase C (PKC). ahajournals.org
Effects on Cellular Proliferation and Viability in Cultured Cells (e.g., Vascular Smooth Muscle Cells, Schwann Cells)
By mitigating polyol pathway flux and associated cellular stress, Epalrestat influences the proliferation and viability of various cell types implicated in diabetic complications. In cultured rat vascular smooth muscle cells (VSMCs), high glucose levels promote proliferation and hypertrophy, processes linked to vascular remodeling in atherosclerosis. ahajournals.orgnih.gov Epalrestat significantly suppresses these high glucose-induced effects. caymanchem.comahajournals.orgnih.gov
Research has demonstrated that Epalrestat acts as an antimitogenic factor in VSMCs. ahajournals.org Pre-treatment with Epalrestat has also been shown to protect Schwann cells from cytotoxicity induced by various oxidative agents. nih.gov Furthermore, under hyperglycemic conditions that can cause Schwann cells to de-differentiate into an immature state, treatment with Epalrestat helped to ameliorate these changes. mdpi.com However, it is worth noting that some studies have observed that Epalrestat can decrease cell viability and increase the activity of Caspase-3, an enzyme involved in apoptosis, in endothelial and Schwann cells under certain conditions. oup.com
Table 3: Effect of Epalrestat on High Glucose-Induced Proliferation in Rat Vascular Smooth Muscle Cells
| Parameter | Epalrestat Concentration | Inhibition | Reference |
|---|---|---|---|
| [3H]thymidine Incorporation (DNA Synthesis) | 10 nmol/L | 67% | ahajournals.orgnih.gov |
| 1 µmol/L | 82% | ahajournals.orgnih.gov | |
| [3H]leucine Incorporation (Protein Synthesis/Hypertrophy) | 10 nmol/L | 45% | ahajournals.orgnih.gov |
| 1 µmol/L | 58% | ahajournals.orgnih.gov |
Molecular Interactions and Binding Dynamics with Aldose Reductase
Epalrestat functions as a noncompetitive and reversible inhibitor of aldose reductase. smolecule.com Molecular modeling and docking studies have provided insights into its binding dynamics with the enzyme. These studies predict the binding affinity and identify the key amino acid residues within the enzyme's active site that interact with the inhibitor.
The active site of aldose reductase is composed of several key residues, and Epalrestat forms interactions with a subset of these through hydrogen and hydrophobic bonds. frontiersin.org Docking studies have calculated the binding energy of Epalrestat, providing a measure of its binding affinity. For comparison, while some studies show Epalrestat has a strong binding affinity, others indicate that newer investigational inhibitors may bind more strongly. frontiersin.orgacs.orgaimspress.com For instance, one study reported a binding energy for Epalrestat of -8.8 kcal/mol, while another calculated it at -5.62 kcal/mol, highlighting the variability between different computational models. frontiersin.orgaimspress.com Key interacting amino acid residues identified in these studies include Trp20, Tyr48, and His110. frontiersin.orgaimspress.com
Table 4: Molecular Docking and Interaction Data for Epalrestat with Aldose Reductase
| Parameter | Value/Residues | Reference |
|---|---|---|
| Inhibition Type | Noncompetitive, Reversible | smolecule.com |
| Binding Energy (Calculated) | -5.62 kcal/mol | aimspress.com |
| -8.8 kcal/mol | frontiersin.org | |
| Key Interacting Amino Acid Residues | Trp20, Tyr48 | aimspress.com |
| His110, Trp111, Phe122, Cys298, Leu300 | frontiersin.org |
Pharmacological Investigations of Epalrestat in Non Human in Vivo Models
Efficacy Studies in Animal Models of Diabetic Complications
Neuropathic Models (e.g., Streptozotocin-induced Diabetic Neuropathy in Rodents)
Epalrestat (B1671369) has demonstrated significant efficacy in rodent models of diabetic neuropathy, which is often induced by the administration of streptozotocin (B1681764) (STZ). In STZ-induced diabetic rats, treatment with epalrestat has been shown to improve motor nerve conduction velocity. caymanchem.comnih.gov Furthermore, morphological abnormalities of the nerves observed in these diabetic rats were ameliorated with epalrestat treatment. wikipedia.org Studies have also indicated that epalrestat can improve behavioral outcomes related to neuropathic pain in these animal models. For instance, in diabetic rats, epalrestat treatment led to an increased pain threshold in thermal stimulation tests like the tail-immersion and hot-plate methods. jcdr.net
One study highlighted that epalrestat-loaded solid lipid nanoparticles (E-SLNs) significantly improved levels of inflammatory markers such as TNF-α and IL-1β, and increased Na+K+ATPase levels in the sciatic nerves of STZ-induced diabetic rats. nih.gov
| Neuropathic Model Findings | |
| Model | Streptozotocin-induced diabetic rats |
| Key Findings | - Improved motor nerve conduction velocity caymanchem.com - Amelioration of nerve morphological abnormalities wikipedia.org - Increased pain threshold in thermal hyperalgesia tests jcdr.net - Improved levels of TNF-α, IL-1β, and Na+K+ATPase in sciatic nerves nih.gov |
Retinopathic Models (e.g., Diabetes-induced Retinal Microangiopathy in Rodents)
In animal models of diabetic retinopathy, epalrestat has shown promise in preventing the progression of retinal microangiopathy. caymanchem.com Specifically, in a rat model of diabetes-induced retinal microangiopathy, administration of epalrestat was found to prevent the formation of capillary strands. caymanchem.com The underlying mechanism is believed to be the inhibition of the polyol pathway, which is implicated in the development of diabetic retinopathy. mdpi.com By reducing the accumulation of sorbitol, epalrestat may help mitigate the cellular damage that leads to retinal complications. capes.gov.br Long-term studies suggest that epalrestat can be effective in preventing the early stages of diabetic retinopathy. mdpi.com
| Retinopathic Model Findings | |
| Model | Diabetes-induced retinal microangiopathy in rats |
| Key Findings | - Prevention of capillary strand formation caymanchem.com - Potential to prevent early-stage diabetic retinopathy mdpi.com |
Nephropathic Models (e.g., Diabetic Nephropathy in Genetically Modified Mice)
Investigations in genetically modified mouse models of diabetic nephropathy, such as the db/db mouse, have provided evidence for the renal-protective effects of epalrestat. researchgate.netnih.gov In these mice, epalrestat treatment has been shown to markedly reduce albuminuria, a key indicator of kidney damage. researchgate.netnih.gov Furthermore, it alleviated podocyte foot process fusion and interstitial fibrosis, which are structural abnormalities characteristic of diabetic nephropathy. researchgate.netnih.gov Studies have also demonstrated that epalrestat treatment can downregulate the expression of profibrotic and inflammatory markers in the renal cortex of db/db mice, including aldose reductase, fibronectin, collagen III, and TGF-β1. researchgate.netnih.gov These findings suggest that epalrestat may protect against the progression of diabetic kidney disease. researchgate.netnih.gov
| Nephropathic Model Findings | |
| Model | db/db mice |
| Key Findings | - Markedly reduced albuminuria researchgate.netnih.gov - Alleviation of podocyte foot process fusion and interstitial fibrosis researchgate.netnih.gov - Downregulation of aldose reductase, fibronectin, collagen III, and TGF-β1 in the renal cortex researchgate.netnih.gov |
Pharmacodynamic Characterization in Preclinical Animal Models
The primary pharmacodynamic effect of epalrestat is the inhibition of the aldose reductase enzyme, a key component of the polyol pathway. wikipedia.org Under hyperglycemic conditions, this pathway becomes overactive, leading to the conversion of glucose to sorbitol. patsnap.com Epalrestat acts as a noncompetitive and reversible inhibitor of aldose reductase. wikipedia.org This inhibition has been demonstrated in various animal tissues. For instance, in diabetic rats, epalrestat significantly suppressed the activity of aldose reductase in the kidney. scispace.com
By inhibiting aldose reductase, epalrestat effectively reduces the accumulation of intracellular sorbitol. wikipedia.orgpatsnap.com This action helps to mitigate osmotic stress and subsequent cellular damage in tissues vulnerable to diabetic complications, such as nerves, the retina, and kidneys. patsnap.com Furthermore, the inhibition of aldose reductase by epalrestat preserves the levels of NADPH, a crucial cofactor for the regeneration of the antioxidant glutathione (B108866), thereby helping to maintain cellular antioxidant capacity. patsnap.com
Assessment of Disease Biomarkers in Animal Tissues and Fluids (e.g., Sorbitol Levels)
A key biomarker used to assess the efficacy of epalrestat in preclinical models is the level of sorbitol in various tissues and fluids. Numerous studies have consistently shown that epalrestat treatment leads to a significant reduction in sorbitol accumulation in the sciatic nerve, erythrocytes, and ocular tissues of diabetic animals. caymanchem.comcapes.gov.brdroracle.ai For example, in a rat model of streptozotocin-induced diabetic neuropathy, epalrestat decreased sorbitol content in both the sciatic nerve and erythrocytes. caymanchem.com
In WBN/Kob diabetic rats, administration of epalrestat reduced the elevated whole blood and urinary sorbitol concentrations. scispace.com Similarly, in db/db mice, a model for type 2 diabetes, epalrestat treatment reversed the renal accumulation of sorbitol and fructose (B13574), and increased the level of myo-inositol, which is often depleted in diabetic kidneys. nih.gov The reduction of these biomarkers is directly linked to the inhibition of the polyol pathway and is considered a primary mechanism through which epalrestat exerts its protective effects against diabetic complications. nih.govscispace.com
| Biomarker Assessment | |
| Biomarker | Sorbitol |
| Tissues/Fluids | Sciatic nerve, erythrocytes, ocular tissues, whole blood, urine, renal cortex |
| Key Findings | - Decreased sorbitol content in sciatic nerve and erythrocytes of STZ-induced diabetic rats caymanchem.com - Reduced whole blood and urinary sorbitol concentrations in WBN/Kob diabetic rats scispace.com - Reversed renal accumulation of sorbitol and fructose in db/db mice nih.gov |
Applications of Epalrestat D5 in Isotopic Labeling Research
Role as an Internal Standard in Quantitative Bioanalytical Assays
Epalrestat-d5 is extensively used as an internal standard (IS) in quantitative bioanalytical assays, particularly those employing liquid chromatography-tandem mass spectrometry (LC-MS/MS). caymanchem.comnih.gov The use of a stable isotope-labeled IS like this compound is considered ideal for such applications because its chemical and physical properties are nearly identical to the unlabeled analyte, Epalrestat (B1671369). acanthusresearch.comresearchgate.net This similarity ensures that this compound behaves similarly to Epalrestat during sample preparation, extraction, and chromatographic separation, thus compensating for variations in these processes. scispace.com
The key advantage of using a deuterated internal standard lies in its ability to minimize matrix effects, which are a common source of variability and inaccuracy in bioanalytical methods. researchgate.net Matrix effects, caused by other components in a biological sample, can enhance or suppress the ionization of the analyte, leading to erroneous quantification. Since this compound and Epalrestat co-elute and experience similar ionization effects, the ratio of their signals remains constant, leading to more accurate and precise results. scispace.comresearchgate.net
A prime example of its application is in the development of a rapid and sensitive ultra-high-performance liquid chromatography-tandem mass spectrometry (UHPLC-MS/MS) method for the detection of Epalrestat in human plasma. nih.govtandfonline.com In this method, this compound was used as the internal standard to quantify Epalrestat. The method was successfully applied in a pharmacokinetic study, demonstrating the reliability of this compound in such applications. nih.govtandfonline.com The use of a stable isotope-labeled internal standard is often recommended by regulatory agencies for bioanalytical method validation. nih.gov
Table 1: Bioanalytical Method Parameters Using this compound as an Internal Standard
| Parameter | Finding | Reference |
|---|---|---|
| Analytical Technique | Ultra-High-Performance Liquid Chromatography-Tandem Mass Spectrometry (UHPLC-MS/MS) | nih.govtandfonline.com |
| Internal Standard | This compound | nih.govtandfonline.com |
| Matrix | Human Plasma | nih.govtandfonline.com |
| Linearity Range | 10.0–8.00 × 10³ ng/mL | nih.govtandfonline.com |
| Within-run and Between-run RSDs | < 9.3% | nih.govtandfonline.com |
| Within-run and Between-run REs | -8.4–4.2% | nih.govtandfonline.com |
| Application | Pharmacokinetic study | nih.govtandfonline.com |
RSDs: Relative Standard Deviations, REs: Relative Errors
Elucidation of Metabolic Pathways and Fate in Experimental Systems (Non-Human)
Stable isotope labeling is a powerful technique for elucidating the metabolic pathways and fate of drugs in experimental systems. researchgate.neteurekaselect.com By introducing a labeled compound like this compound, researchers can track its biotransformation and identify its metabolites. smolecule.com The deuterium (B1214612) atoms in this compound act as a "tag" that can be detected by mass spectrometry, allowing for the differentiation of drug-derived metabolites from endogenous molecules. researchgate.net
While specific studies detailing the metabolic fate of this compound in non-human experimental systems are not extensively published, the principles of using deuterated compounds for such purposes are well-established. For instance, in studies of diabetic nephropathy in db/db mice, the unlabeled form, Epalrestat, was shown to modulate the polyol pathway by reducing the accumulation of sorbitol and fructose (B13574) and increasing myo-inositol levels in the renal cortex. nih.gov The use of this compound in similar in vitro or in vivo animal models could provide more precise information on the flux through these and other metabolic pathways under the influence of the drug. smolecule.com
The general methodology involves administering the labeled compound to an experimental system, such as isolated cells, tissues, or a whole organism (e.g., a rat). caymanchem.comnih.gov Samples are then collected over time and analyzed by LC-MS/MS to identify molecules that contain the deuterium label. This allows for the construction of a metabolic map, showing how the parent drug is converted into various metabolites. tandfonline.com
Tracer Studies for Molecular Tracking in Biological Research
Isotopically labeled molecules like this compound are invaluable as tracers for molecular tracking in biological research. smolecule.comyoutube.com This technique, often referred to as stable isotope tracing, allows scientists to follow the journey of a molecule through a biological system, providing insights into its absorption, distribution, metabolism, and excretion (ADME). researchgate.neteurekaselect.com The non-radioactive nature of stable isotopes like deuterium makes them a safer alternative to radioactive isotopes for in vivo studies. youtube.combitesizebio.com
The principle behind using this compound as a tracer is that its biological activity is nearly identical to that of unlabeled Epalrestat. acanthusresearch.com Therefore, it can be introduced into a biological system to mimic the behavior of the parent drug. smolecule.com By tracking the deuterium-labeled molecules, researchers can gain a dynamic understanding of the drug's interaction with its target, the aldose reductase enzyme, and its subsequent fate within the organism. caymanchem.comsmolecule.com
While specific tracer studies solely focused on this compound are not widely documented, the application of stable isotope tracers in biological research is a broad and active field. silantes.comnih.gov Such studies can reveal how a drug is transported across cell membranes, where it accumulates in different tissues, and the kinetics of its metabolic conversion and elimination.
Application in Proteomic and Metabolomic Flux Analysis in Model Systems
The integration of stable isotope labeling with proteomics and metabolomics, often termed "dynamic proteomics" and "fluxomics," respectively, provides a powerful approach to understanding the dynamics of biological systems. nih.gov this compound has potential applications in these advanced research areas, particularly in model systems.
Metabolomic flux analysis aims to quantify the rates of metabolic reactions within a cell or organism. osti.gov By introducing a labeled substrate like this compound, it is possible to trace the flow of the deuterium atoms through various metabolic pathways. tandfonline.com This provides a dynamic picture of how metabolism is altered in response to the drug. For example, in the context of diabetic complications, this compound could be used to measure the flux through the polyol pathway and its interconnected metabolic networks. nih.govnih.gov
In proteomics, stable isotope labeling can be used to study changes in protein turnover and expression. While less common for drug molecules themselves, the principles of stable isotope labeling are central to techniques like SILAC (Stable Isotope Labeling with Amino acids in Cell culture). The insights gained from metabolomic flux analysis using this compound could be combined with proteomic data to build more comprehensive models of the drug's mechanism of action and its effects on cellular physiology. nih.gov For instance, understanding how Epalrestat affects metabolic fluxes could be correlated with changes in the expression of proteins involved in those pathways.
Advanced Research Directions and Future Perspectives for Epalrestat D5 Studies
Repurposing Investigations in Rare Genetic Disorders Using Model Systems
Recent research has pivoted towards repurposing existing drugs for rare diseases, with a significant focus on Congenital Disorders of Glycosylation (CDG). Epalrestat (B1671369) has been identified as a promising candidate, particularly for PMM2-CDG (also known as CDG-Ia), the most common form of these disorders. nih.govnih.gov PMM2-CDG is caused by mutations in the PMM2 gene, leading to deficient phosphomannomutase 2 enzyme activity and subsequent defects in N-linked protein glycosylation. cdghub.com
Effects on Phosphomannomutase Enzyme Activity in Fibroblasts and Worm Models
Multispecies drug repurposing screens, utilizing novel worm models of PMM2-CDG and patient-derived fibroblasts, have been instrumental in identifying Epalrestat as a potential therapeutic agent. nih.govnih.gov In these studies, Epalrestat was shown to increase the enzymatic activity of phosphomannomutase 2 (PMM2). nih.govnih.gov
Specifically, in fibroblast cell lines from PMM2-CDG patients with various genotypes (R141H/F119L, R141H/E139K, R141H/N216I, and R141H/F183S), Epalrestat treatment resulted in a significant increase in PMM2 enzyme activity, with gains ranging from 30% to 400% over baseline, depending on the specific mutation. nih.govcsic.es These findings suggest that Epalrestat could be beneficial for a majority of PMM2-CDG patients, particularly those who are compound heterozygous for the common R141H mutation. csic.es The positive effects of Epalrestat on PMM2 activity have also been observed in C. elegans models of the disease. kuleuven.benih.gov
Table 1: Effect of Epalrestat on PMM2 Enzyme Activity in Patient Fibroblasts An interactive data table representing the percentage increase in PMM2 enzyme activity upon Epalrestat treatment in various PMM2-CDG patient fibroblast genotypes.
| Genotype | Percentage Increase in PMM2 Activity |
| R141H/F119L | 30-400% |
| R141H/E139K | 30-400% |
| R141H/N216I | 30-400% |
| R141H/F183S | 30-400% |
Exploration of Novel Epalrestat Mechanisms Beyond Aldose Reductase Inhibition
While Epalrestat is a known aldose reductase inhibitor, its beneficial effects in PMM2-CDG appear to extend beyond this primary mechanism. nih.govpatsnap.com The proposed novel mechanism involves the shunting of glucose from the polyol pathway towards the production of glucose-1,6-bisphosphate. nih.govnih.govcsic.es This molecule is an endogenous stabilizer and coactivator of the PMM2 enzyme, which exists as a homodimer. nih.govnih.govcsic.es By increasing the levels of this coactivator, Epalrestat may post-translationally boost PMM2 enzyme activity. biologists.com
Furthermore, some studies suggest that Epalrestat might influence the expression of the PMM2 gene itself, possibly through the activation of the transcriptional regulator NRF2. biorxiv.org However, other research indicates that Epalrestat treatment did not increase PMM2 protein levels in fibroblasts, supporting a post-translational mechanism of action. biologists.com
Development and Refinement of Novel Research Models for Epalrestat-d5 Evaluation (e.g., Zebrafish Embryo Models)
Zebrafish have emerged as a powerful tool for studying congenital disorders of glycosylation and for screening potential therapeutic compounds. acs.orgnih.gov Zebrafish models of PMM2-CDG have been developed that replicate key aspects of the human disease, including developmental abnormalities and impaired motility. news-medical.netmolbiolcell.org These models offer several advantages, including the ability to produce large numbers of embryos for high-throughput screening and the potential for detailed analysis of developmental processes. nih.gov
The use of zebrafish models has provided crucial insights into the pathology of PMM2-CDG, such as the discovery that defects in N-cadherin processing contribute to the craniofacial and motility abnormalities seen in the disease. news-medical.net These models are now being used to test the efficacy of drugs like Epalrestat and to further elucidate their mechanisms of action. news-medical.netresearchgate.net The transparency of zebrafish embryos also allows for real-time imaging of developmental processes and the effects of drug treatment.
Integration of In Silico Modeling with Experimental Deuterated Epalrestat Research
In silico modeling is becoming an increasingly important component of drug discovery and development, including for deuterated compounds like this compound. researchgate.netnih.gov Molecular docking studies have been used to investigate the interaction between Epalrestat and aldose reductase, providing insights into its binding mechanism. researchgate.netaimspress.com These computational approaches can also be used to predict the drug-likeness and ADMET (absorption, distribution, metabolism, excretion, and toxicity) properties of new compounds. nih.govnih.gov
By combining in silico modeling with experimental data from studies on deuterated Epalrestat, researchers can gain a more comprehensive understanding of its pharmacokinetic and pharmacodynamic properties. nih.gov This integrated approach can help to optimize the design of future studies and accelerate the development of new therapeutic strategies. For instance, computational models can predict how deuteration might affect the metabolic stability and activity of Epalrestat, which can then be validated through experimental studies. nih.gov
Standardization and Reference Material Applications in Analytical Science
This compound serves a critical role as a stable isotope-labeled internal standard in analytical and clinical chemistry. axios-research.commedchemexpress.comtandfonline.com Its use is essential for the accurate quantification of Epalrestat in biological matrices such as plasma. tandfonline.comcaymanchem.com The structural similarity of this compound to the parent drug ensures that it behaves similarly during sample preparation and analysis, leading to more precise and reliable results in techniques like liquid chromatography-mass spectrometry (LC-MS). tandfonline.com
The availability of well-characterized reference standards, such as those provided by pharmacopoeias, is fundamental for ensuring the quality and consistency of analytical measurements. medchemexpress.comfujifilm.combam.de Epalrestat and its deuterated analogue are used in method development, validation, and quality control applications throughout the drug development process. axios-research.compharmaffiliates.com
Q & A
Q. How is Epalrestat-d5 synthesized and characterized in preclinical research?
this compound, a deuterated analog of Epalrestat, is synthesized via hydrogen-deuterium exchange under controlled conditions (e.g., using deuterated solvents or catalysts). Characterization involves nuclear magnetic resonance (NMR) to confirm deuterium incorporation at specific positions and mass spectrometry (MS) to verify molecular weight and isotopic purity. High-performance liquid chromatography (HPLC) with UV or MS detection ensures chemical purity (>95%). Researchers must document synthetic yields, reaction conditions, and spectroscopic data in alignment with journal guidelines for reproducibility .
Q. What analytical techniques are recommended for quantifying this compound in biological matrices?
Liquid chromatography-tandem mass spectrometry (LC-MS/MS) is the gold standard. Key steps include:
- Sample preparation : Protein precipitation or solid-phase extraction to minimize matrix effects.
- Chromatography : Reverse-phase columns (C18) with deuterated mobile phases to separate this compound from endogenous compounds.
- Validation : Assess linearity (1–1000 ng/mL), precision (CV <15%), and recovery (>80%) per FDA/ICH guidelines. Include internal standards (e.g., stable isotope-labeled analogs) to correct for ion suppression .
Q. How should stability studies of this compound be designed under various storage conditions?
Follow ICH Q1A(R2) protocols:
- Short-term stability : Store solutions at 4°C and room temperature for 24–72 hours.
- Long-term stability : Test frozen samples (-20°C/-80°C) over 6–12 months.
- Stress testing : Expose to heat (40°C), light (UV), and acidic/alkaline conditions to identify degradation products. Use HPLC-MS to monitor changes in potency and purity .
Advanced Research Questions
Q. What experimental design considerations are critical when using this compound as an internal standard in mass spectrometry?
- Deuterium effect : Ensure this compound co-elutes with the non-deuterated analyte to account for matrix-induced ionization variability.
- Cross-contamination : Validate absence of isotopic cross-talk between Epalrestat and this compound channels.
- Dynamic range : Optimize the internal standard concentration to match expected analyte levels without saturing detectors. Include blank matrices to confirm specificity .
Q. How can researchers resolve discrepancies in pharmacokinetic data between Epalrestat and its deuterated analog?
Discrepancies may arise from isotopic effects on metabolism or protein binding. Mitigation strategies:
- In vitro assays : Compare CYP450 metabolism rates for both compounds using human liver microsomes.
- Tracer studies : Co-administer Epalrestat and this compound in animal models to isolate pharmacokinetic differences.
- Statistical analysis : Apply mixed-effects models to account for inter-subject variability and confirm significance via Bayesian criteria .
Q. What are the methodological challenges in assessing deuterium isotope effects of this compound in enzyme inhibition assays?
- Kinetic interference : Deuterium may alter binding kinetics (kcat/Km). Use stopped-flow spectroscopy to measure real-time enzyme inhibition.
- Isotopic purity : Verify ≥98% deuterium incorporation via MS/MS to avoid confounding results from partial labeling.
- Control experiments : Include non-deuterated Epalrestat in parallel assays to isolate isotopic effects. Publish raw kinetic data and curve-fitting parameters for transparency .
Q. How should researchers design comparative studies to evaluate this compound’s efficacy against non-deuterated analogs in diabetic neuropathy models?
- Animal models : Use streptozotocin-induced diabetic rodents with matched glycemic levels.
- Dosage groups : Include three arms—Epalrestat, this compound, and vehicle control—with blinded administration.
- Endpoint analysis : Measure nerve conduction velocity and sorbitol accumulation in sciatic nerves. Apply ANOVA with post-hoc Tukey tests to compare groups, adjusting for multiple comparisons .
Data Analysis and Contradiction Resolution
Q. What statistical approaches are recommended for reconciling conflicting data on this compound’s metabolic stability across studies?
- Meta-analysis : Pool data from multiple studies using random-effects models to account for heterogeneity.
- Sensitivity analysis : Exclude outliers (e.g., studies with incomplete validation protocols) and re-evaluate effect sizes.
- Machine learning : Apply clustering algorithms to identify covariates (e.g., species, dosing regimen) driving variability .
Q. How can researchers validate the specificity of this compound in complex biological samples?
- High-resolution MS : Use Q-TOF or Orbitrap systems to distinguish this compound from isobaric interferences.
- Stable isotope tracing : Spike deuterated glucose into samples to confirm no metabolic interconversion with this compound.
- Cross-validation : Compare results across multiple analytical platforms (e.g., LC-MS vs. capillary electrophoresis) .
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
